molecular formula C5H10O3 B2726782 (3-Methoxyoxetan-3-yl)methanol CAS No. 1620017-02-8

(3-Methoxyoxetan-3-yl)methanol

Cat. No.: B2726782
CAS No.: 1620017-02-8
M. Wt: 118.132
InChI Key: DOLJKAPLHUHXSW-UHFFFAOYSA-N
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Description

(3-Methoxyoxetan-3-yl)methanol is a chemical compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyoxetan-3-yl)methanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 3-methoxyoxetane with formaldehyde in the presence of a catalyst to yield this compound . The reaction conditions often include moderate temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyoxetan-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various alcohols .

Scientific Research Applications

(3-Methoxyoxetan-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Methoxyoxetan-3-yl)methanol exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyoxetan-3-yl)methanol is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications .

Properties

IUPAC Name

(3-methoxyoxetan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-7-5(2-6)3-8-4-5/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLJKAPLHUHXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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